![molecular formula C10H7N3O2 B2777504 1,8-Dihydropyrazolo[3,4-b]indole-3-carboxylic acid CAS No. 890095-82-6](/img/structure/B2777504.png)
1,8-Dihydropyrazolo[3,4-b]indole-3-carboxylic acid
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Overview
Description
“1,8-Dihydropyrazolo[3,4-b]indole-3-carboxylic acid” is a derivative of indole-3-carboxylic acid . Indole-3-carboxylic acid derivatives are known to have significant roles in various biological activities . They are used as raw materials in synthesis .
Synthesis Analysis
The synthesis of indole-3-carboxylic acid derivatives involves several steps. In a study, a series of novel indole-3-carboxylic acid derivatives were synthesized as auxin receptor protein TIR1 antagonists . The synthesis involved the design, synthesis, and herbicidal activity evaluation of these compounds .Molecular Structure Analysis
The molecular structure of indole-3-carboxylic acid derivatives has been studied using various techniques such as gas chromatography with high resolution mass spectrometry (GC-HRMS), ultra-high performance liquid chromatography in combination with high resolution tandem mass spectrometry (UHPLC-HRMS), nuclear magnetic resonance spectroscopy (NMR) and Fourier transform infrared spectroscopy .Chemical Reactions Analysis
Indole-3-carboxylic acid derivatives are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The biosynthesis of these derivatives involves several enzymes, including ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) and Cytochrome P450 (CYP) 71B6 .Physical And Chemical Properties Analysis
The physical and chemical properties of indole-3-carboxylic acid derivatives can be analyzed using various techniques such as GC-HRMS, UHPLC-HRMS, NMR and FT-IR .Mechanism of Action
The mechanism of action of indole-3-carboxylic acid derivatives involves their interaction with the auxin receptor protein TIR1 . Molecular docking revealed that the interactions between these synthesized target compounds and TIR1 protein include tight π–π stacking, hydrogen bond, and hydrophobic interactions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,4-dihydropyrazolo[3,4-b]indole-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c14-10(15)8-7-5-3-1-2-4-6(5)11-9(7)13-12-8/h1-4H,(H,14,15)(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHORVDHGWRHIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(NN=C3N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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